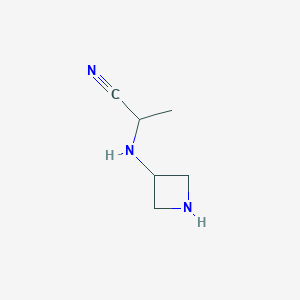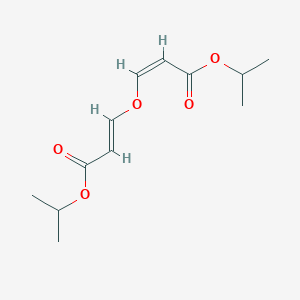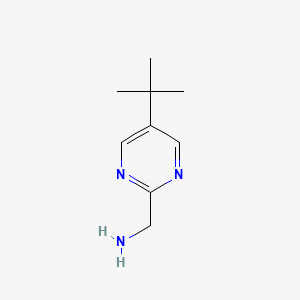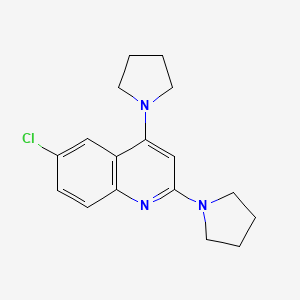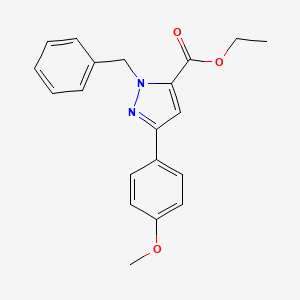
2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid is an organic compound that features a fluorophenyl group and a pyrrole ring attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction, where a fluorobenzene derivative is introduced to the pyrrole ring.
Formation of the Acetic Acid Moiety: This can be done through a Grignard reaction or other carboxylation methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might target the fluorophenyl group or the pyrrole ring, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets, such as enzymes or receptors, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- 2-(3-bromophenyl)-2-(1H-pyrrol-1-yl)acetic acid
- 2-(3-methylphenyl)-2-(1H-pyrrol-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)acetic acid might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-pyrrol-1-ylacetic acid |
InChI |
InChI=1S/C12H10FNO2/c13-10-5-3-4-9(8-10)11(12(15)16)14-6-1-2-7-14/h1-8,11H,(H,15,16) |
InChI Key |
MBYHUAHZNNPYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Chloromethyl)-6-methylpyridin-2-YL]ethanone](/img/structure/B14863525.png)
